1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride
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Overview
Description
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2-amino-1-propanol in the presence of a reducing agent[2][2]. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through crystallization or distillation to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process[2][2].
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride: Similar in structure but with different positioning of the amino and hydroxyl groups.
3-(pyridin-2-yl)propan-1-ol: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
2751611-17-1 |
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Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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